diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a thioxo group, and a dithiole ring, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiole ring. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones under acidic conditions.
Introduction of the Thioxo Group: This step often involves the use of Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo functionality.
Formation of the Dithiole Ring: The dithiole ring can be synthesized through cyclization reactions involving dithiocarboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, use of catalysts to enhance reaction rates, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The quinoline core can intercalate with DNA, while the thioxo and dithiole groups can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Thioxo Compounds: Compounds containing thioxo groups, such as thioamides.
Dithiole Derivatives: Compounds with dithiole rings, like dithiocarbamates.
Uniqueness
What sets diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate apart is its combination of these three distinct functional groups in one molecule
Properties
Molecular Formula |
C24H27NO5S3 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
diethyl 2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C24H27NO5S3/c1-7-29-21(27)17-18(22(28)30-8-2)33-23(32-17)16-14-11-9-10-12-15(14)25(20(26)13(3)4)24(5,6)19(16)31/h9-13H,7-8H2,1-6H3 |
InChI Key |
MDBKTSVOKAZQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=CC=CC=C3N(C(C2=S)(C)C)C(=O)C(C)C)S1)C(=O)OCC |
Origin of Product |
United States |
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